molecular formula C17H18O5 B1581719 Isomucronulatol CAS No. 52250-35-8

Isomucronulatol

Cat. No.: B1581719
CAS No.: 52250-35-8
M. Wt: 302.32 g/mol
InChI Key: NQRBAPDEZYMKFL-UHFFFAOYSA-N
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Description

Isomucronulatol is an ether and a member of flavonoids.
This compound is a natural product found in Robinia pseudoacacia, Colutea arborescens, and other organisms with data available.

Mechanism of Action

Target of Action

Isomucronulatol, a flavonoid isolated from the roots of Astragalus membranaceus, primarily targets the production of Interleukin-12 p40 (IL-12 p40) in the tumor necrosis factor-alpha (TNF-α) microenvironment . IL-12 p40 is a subunit of the cytokine IL-12, which plays a crucial role in the activities of T cells and natural killer cells, and is necessary for the T-cell-dependent immune response .

Mode of Action

This compound exhibits inhibitory effects on the production of IL-12 p40 when stimulated by lipopolysaccharides (LPS) in vitro . By inhibiting the production of IL-12 p40, this compound potentially modulates the immune response, particularly in conditions where the TNF-α microenvironment is involved .

Biochemical Pathways

It is known that the compound plays a role in the tnf-α signaling pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The primary result of this compound’s action is the potential anti-inflammatory effect, as evidenced by its inhibitory impact on the production of IL-12 p40 in the TNF-α microenvironment . This suggests that this compound may be beneficial in conditions characterized by inflammation and overactive immune responses.

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the TNF-α microenvironment, which is often present in inflammatory conditions, is a key factor in this compound’s mechanism of action . .

Biochemical Analysis

Biochemical Properties

Isomucronulatol interacts with various biomolecules in biochemical reactions. For instance, it has been found to inhibit the production of IL-12 p40, a pro-inflammatory cytokine, in response to LPS stimulation . This suggests that this compound may interact with enzymes or proteins involved in the inflammatory response.

Cellular Effects

This compound has been shown to have effects on various types of cells. In a study on non-small cell lung cancer (NSCLC), it was found that this compound could potentially target ferroptosis-related biomarkers . In another study, this compound was found to reduce the expression of osteoarthritis-related molecules in chondrosarcoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. In NSCLC, it was found that this compound could potentially interact with ferroptosis-related genes

Properties

IUPAC Name

3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-20-14-6-5-13(16(19)17(14)21-2)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRBAPDEZYMKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345153
Record name Isomucronulatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52250-35-8, 64474-51-7
Record name Isomucronulatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 - 153 °C
Record name Isomucronulatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Isomucronulatol?

A1: this compound is a naturally occurring isoflavonoid, a class of compounds known for their diverse biological activities. It is commonly found in plants belonging to the Fabaceae (legume) family, including Astragalus species, which are widely used in traditional Chinese medicine.

Q2: Which plant species are known to contain this compound?

A2: this compound has been isolated from several plant species, including:

  • Astragalus membranaceus [, , , , , , ]
  • Machaerium opacum [, ]
  • Robinia pseudoacacia []
  • Abeliophyllum distichum []
  • Dendrobium nobile []
  • Geranium saxatile []
  • Astragalus propinquus []

Q3: What is the chemical structure of this compound?

A3: this compound is an isoflavonoid with the following structural characteristics:

  • Molecular Formula: C16H14O5 []
  • Molecular Weight: 286.28 g/mol []

Q4: Are there any spectroscopic data available for this compound?

A: Yes, the structural elucidation of this compound has been accomplished through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the compound's structure, including the arrangement of atoms and functional groups.

Q5: Has the biosynthesis of this compound been studied?

A: Yes, studies have investigated the biosynthetic pathway of this compound, particularly focusing on the origin of its unique 2',3',4'-oxygenation pattern on the isoflavonoid skeleton [].

Q6: What analytical techniques are commonly employed to identify and quantify this compound in plant extracts?

A6: Several analytical methods are used for the characterization and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection (HPLC/UV): This technique is widely used for separating and quantifying this compound in complex plant extracts [, ].
  • Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS): This method provides high sensitivity and selectivity for the identification and quantification of this compound and its glycosylated derivatives [, , ].
  • Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC−Q−TOF−MS/MS): This advanced technique offers high resolution and accurate mass measurements, enabling comprehensive profiling of this compound and related compounds in plant extracts [].

Q7: Have there been studies on the dissociation constant of this compound?

A: Yes, the dissociation constant of this compound 7-O-glucoside, a glycosylated form of the compound, has been determined using a liquid-liquid equilibrium method []. This information is valuable for understanding its behavior in different pH environments, which can be relevant to its absorption and distribution in biological systems.

Q8: Are there any studies investigating the combination therapy of this compound with other compounds?

A: Emerging research explores the synergistic potential of this compound in combination therapies. For instance, a study investigates its use alongside CEP-9722, targeting ferroptosis-related biomarkers in the context of non-small cell lung cancer (NSCLC) []. This highlights the evolving interest in leveraging this compound's properties for enhanced therapeutic outcomes.

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